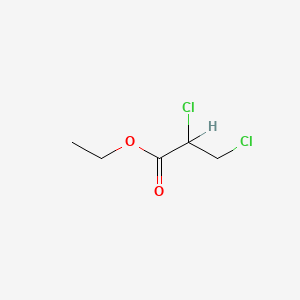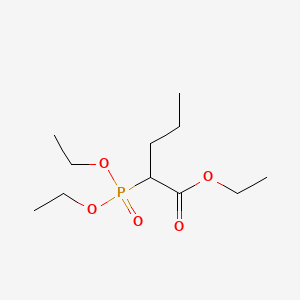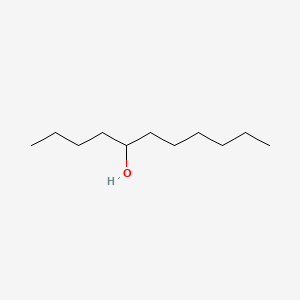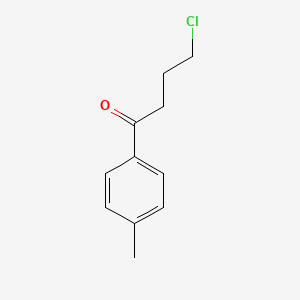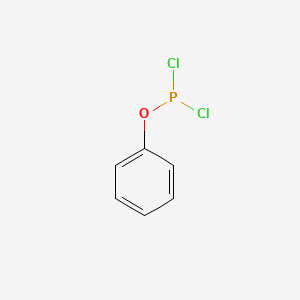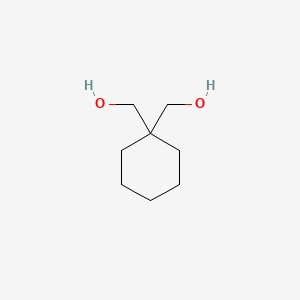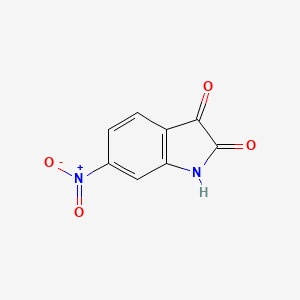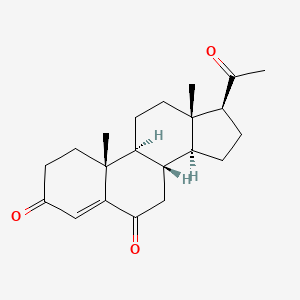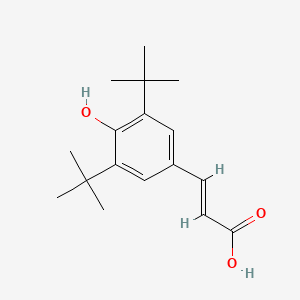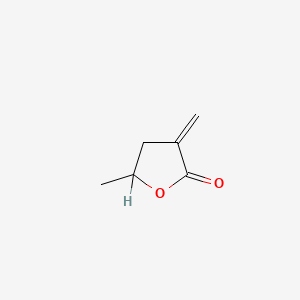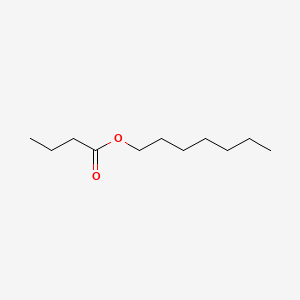
Heptyl butyrate
Übersicht
Beschreibung
Heptyl butyrate is a colorless liquid with a chamomile-like odor . It is found abundantly in fresh apples and plums . It is a flavor ester that occurs naturally in babaco fruit . It is an attractant for Vespula pensylvanica, a species of Yellow Jacket .
Molecular Structure Analysis
The empirical formula of Heptyl butyrate is C11H22O2 . The linear formula is CH3CH2CH2CO2(CH2)6CH3 . The molecular weight is 186.29 g/mol .Physical And Chemical Properties Analysis
Heptyl butyrate is a colorless liquid . It has a boiling point of 226 ºC and is soluble in ethanol and propylene glycol . Its water solubility is 33 mg/L (estimated) .Wissenschaftliche Forschungsanwendungen
Attractant for Yellowjackets
Heptyl butyrate has been found to be an effective attractant for yellowjackets . In the late 1960s, researchers at the US Department of Agriculture discovered the effect of heptyl butyrate on yellowjackets while researching attractants for the little housefly . This discovery has led to its use in traps for these insects .
Pest Control
Building on its effectiveness as an attractant for yellowjackets, heptyl butyrate has been used in pest control. The US Environmental Protection Agency issued a pesticide registration for the compound to be used as an attractant in yellowjacket traps and other devices .
Research on Invasive Species
Heptyl butyrate has been used in research on invasive species. It has been demonstrated that heptyl butyrate is attractive to both the invasive German yellowjacket, as well as the southern yellowjacket .
Development of Dispensing Systems
A dispensing system was developed for releasing heptyl butyrate and similar chemicals as a lure in traps . This system provides improvements in trapping systems for wasps and expands the application to additional pest species .
Food Industry
Heptyl butyrate is a safe, food-grade compound . It is found abundantly in fresh apples and plums, and also occurs in babaco, an Ecuadorean hybrid papaya-like fruit .
Chemical Hazard Research
Heptyl butyrate has been classified under the Globally Harmonized System of Classification and Labeling of Chemicals. It is categorized under flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity . This classification is important for safety measures in handling and using the compound.
Wirkmechanismus
Target of Action
Heptyl butyrate, also known as Heptyl butanoate, is a colorless liquid with a chamomile-like odor . It is found abundantly in fresh apples and plums . The primary targets of Heptyl butyrate are yellowjackets (Vespula spp.) . In the late 1960s, researchers discovered the effect of Heptyl butyrate on yellowjackets .
Mode of Action
Heptyl butyrate interacts with its targets, the yellowjackets, by attracting them . It was found to be superior to other compounds for attracting Vespula and other wasp genera . This interaction results in swarms of yellowjackets appearing in late summer, as fruits like apples and plums, which contain Heptyl butyrate, begin to fall from trees .
Biochemical Pathways
It is known that heptyl butyrate is a flavor ester that occurs naturally in certain fruits . Ester formation is a common biochemical pathway involving the reaction of an alcohol with a carboxylic acid. This process could potentially be affected by the presence of Heptyl butyrate.
Result of Action
The molecular and cellular effects of Heptyl butyrate’s action primarily involve its role as an attractant for yellowjackets . On a larger scale, this can result in the congregation of yellowjackets in areas where Heptyl butyrate is present, such as around fallen apples and plums in late summer .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Heptyl butyrate. For instance, its attraction of yellowjackets is particularly noticeable in late summer, when fruits containing Heptyl butyrate begin to fall from trees . Additionally, the compound’s stability could be affected by factors such as temperature, pH, and the presence of other chemicals in the environment.
Safety and Hazards
Eigenschaften
IUPAC Name |
heptyl butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2/c1-3-5-6-7-8-10-13-11(12)9-4-2/h3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQHLIYIQARLQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC(=O)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0042038 | |
| Record name | Heptyl butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0042038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colourless liquid with a camomile odour | |
| Record name | Heptyl butanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034460 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Heptyl butyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/16/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
225.00 to 226.00 °C. @ 760.00 mm Hg | |
| Record name | Heptyl butanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034460 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly, soluble in alcohol, propylene glycol; insoluble in water | |
| Record name | Heptyl butanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034460 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Heptyl butyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/16/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.8555 (30°/30°) | |
| Record name | Heptyl butyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/16/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Heptyl butyrate | |
CAS RN |
5870-93-9 | |
| Record name | Heptyl butyrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5870-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Heptyl butyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005870939 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanoic acid, heptyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Heptyl butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0042038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Heptyl butyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.023 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEPTYL BUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6YF38H29F1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Heptyl butanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034460 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-57.5 °C | |
| Record name | Heptyl butanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034460 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does heptyl butyrate act as an attractant for insects like yellowjackets?
A1: Heptyl butyrate likely mimics a naturally occurring volatile compound found in food sources preferred by yellowjackets, such as fermenting fruit or decaying meat. [, , , ] While the exact mechanism remains unclear, it is believed that yellowjackets have evolved olfactory receptors that are specifically tuned to detect these types of volatile compounds, signaling a potential food source. [, , ]
Q2: Are there differences in the attractiveness of heptyl butyrate to different wasp species?
A2: Yes, research indicates varying levels of attraction to heptyl butyrate among wasp species. For example, Vespula atropilosa is more strongly attracted to heptyl butyrate than Vespula pensylvanica. [] Similarly, some species like Vespula acadica, Vespula consobrina, and Vespula rufa show a strong preference for heptyl butyrate. In contrast, others like Vespula vulgaris and Vespula germanica exhibit stronger attraction to a combination of acetic acid and isobutanol. [, , , , , ]
Q3: What is the molecular formula and weight of heptyl butyrate?
A3: Heptyl butyrate has the molecular formula C11H22O2 and a molecular weight of 186.29 g/mol.
Q4: How is heptyl butyrate typically dispersed for use in wasp traps?
A4: Heptyl butyrate is often incorporated into various dispenser types for use in traps. This includes utilizing polyethylene caps, vials, or cotton balls for controlled release of the compound. [, , , , ] The choice of dispenser and its design can significantly influence the release rate and duration of the attractant in the field. [, ]
Q5: How does the length of the alkyl chain in butyrate esters influence attraction in insects like Chloropidae?
A5: Studies on Chloropidae have revealed that the length of the alkyl chain in butyrate esters significantly impacts their attractiveness. For instance, while heptyl butyrate showed minor attraction to Hippelates collusor, octyl butyrate was found to be the most attractive to Siphonella neglecta. [] This suggests that even subtle structural modifications to the ester can markedly affect its interaction with the insect's olfactory receptors.
Q6: Does the formulation of heptyl butyrate impact its effectiveness in attracting insects?
A6: Yes, the formulation significantly impacts the efficacy of heptyl butyrate. Studies demonstrate that combining heptyl butyrate with other attractants, like acetic acid or specific meat extracts, can significantly enhance its attractiveness to certain wasp species. [, , , , ] Additionally, the choice of dispenser and its design play a crucial role in controlling the release rate and duration of the attractant, ultimately affecting its field performance. [, ]
Q7: Are there any known negative environmental impacts associated with the use of heptyl butyrate?
A7: While heptyl butyrate is generally considered safe for use in insect traps, its potential environmental impact, particularly on non-target species, needs further investigation. [] Research should focus on understanding its degradation pathway in the environment and any potential long-term effects on ecosystems. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



